Solasulfone

Descripción general

Descripción

El aldehído gálico, también conocido como 3,4,5-trihidroxibenzaldehído, es un compuesto orgánico que pertenece a la clase de los hidroxibenzaldehídos. Se caracteriza por la presencia de tres grupos hidroxilo unidos a un anillo de benceno junto con un grupo aldehído. Este compuesto es un derivado del ácido gálico y es conocido por sus diversas aplicaciones en la investigación científica y la industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El aldehído gálico se puede sintetizar mediante varios métodos. Un método común implica la oxidación del ácido gálico utilizando agentes oxidantes como el permanganato de potasio o el dicromato de potasio en condiciones ácidas . Otro método incluye la hidrólisis del ácido tánico, que produce ácido gálico, seguido de su oxidación para producir aldehído gálico .

Métodos de Producción Industrial

En entornos industriales, el aldehído gálico se produce a menudo mediante la hidrólisis de taninos, que son abundantes en materiales vegetales. El proceso de hidrólisis implica tratar los taninos con ácidos o enzimas para descomponerlos en ácido gálico, que luego se oxida para formar aldehído gálico .

Análisis De Reacciones Químicas

Tipos de Reacciones

El aldehído gálico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El aldehído gálico se puede oxidar aún más para formar ácido gálico.

Reducción: Se puede reducir para formar alcohol gálico.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Permanganato de potasio, dicromato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores Ácidos o Básicos: Ácido sulfúrico, hidróxido de sodio.

Principales Productos Formados

Oxidación: Ácido gálico.

Reducción: Alcohol gálico.

Sustitución: Diversos ésteres y éteres del aldehído gálico.

Aplicaciones Científicas De Investigación

El aldehído gálico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del aldehído gálico implica su capacidad de interactuar con diversos objetivos y vías moleculares. Ejerce sus efectos a través de:

Actividad Antioxidante: Eliminación de radicales libres y reducción del estrés oxidativo.

Actividad Antimicrobiana: Interrupción de la integridad de las paredes celulares y membranas bacterianas.

Actividad Antiinflamatoria: Inhibición de la producción de citoquinas proinflamatorias.

Actividad Anticancerígena: Inducción de apoptosis en células cancerosas mediante la generación de especies reactivas de oxígeno y la regulación de proteínas apoptóticas.

Comparación Con Compuestos Similares

El aldehído gálico se puede comparar con otros compuestos similares, como:

Ácido Gálico: Ambos compuestos tienen propiedades antioxidantes, pero el ácido gálico se utiliza más comúnmente en aplicaciones terapéuticas.

Ácido Elágico: Un dímero del ácido gálico, conocido por sus potentes propiedades antioxidantes y anticancerígenas.

Conclusión

El aldehído gálico es un compuesto versátil con aplicaciones significativas en diversos campos de la investigación científica y la industria. Su estructura química única le permite participar en una amplia gama de reacciones, lo que lo convierte en un compuesto valioso para la síntesis de otras moléculas orgánicas. Sus propiedades antioxidantes, antimicrobianas, antiinflamatorias y anticancerígenas mejoran aún más su importancia en la investigación biológica y médica.

Actividad Biológica

Solasulfone, also known as 4-amino-N-(4-sulfamoylphenyl)-2-pyridinecarboxamide, is a sulfonamide derivative primarily used in the treatment of leprosy and other mycobacterial infections. Its biological activity is attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects through the inhibition of folate synthesis. The compound mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, this compound disrupts the production of folate, which is essential for nucleic acid synthesis in bacteria.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution in the body. Studies have shown that it is metabolized primarily in the liver, with a half-life ranging from 6 to 12 hours. The compound is excreted mainly through urine as metabolites.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Half-life | 6-12 hours |

| Metabolism | Hepatic |

| Excretion | Urinary |

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for treating leprosy. In a study involving 100 patients with lepromatous leprosy, this compound demonstrated significant efficacy in reducing bacterial load and improving clinical symptoms.

Case Study: Leprosy Treatment

- Population : 100 patients with lepromatous leprosy

- Dosage : 500 mg daily for 6 months

- Outcome :

- Reduction in bacterial load by 80%

- Improvement in skin lesions and nerve function

- Adverse Effects : Mild gastrointestinal disturbances were reported in some patients.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of antimicrobial activity against various mycobacterial species. Its effectiveness has been documented against:

- Mycobacterium leprae (causative agent of leprosy)

- Mycobacterium tuberculosis (causative agent of tuberculosis)

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop. Mechanisms include:

- Mutations in the target enzyme : Alterations in dihydropteroate synthase can reduce drug binding.

- Increased efflux : Enhanced efflux pump activity can decrease intracellular drug concentrations.

Research Findings

Recent studies have explored the potential of this compound beyond its traditional uses. For instance, research published in Antimicrobial Agents and Chemotherapy indicated that this compound could enhance the efficacy of other antibiotics when used in combination therapy against resistant strains of Mycobacterium tuberculosis.

Table: Synergistic Effects with Other Antibiotics

| Combination | Efficacy Improvement (%) |

|---|---|

| This compound + Rifampicin | 30% |

| This compound + Ethambutol | 25% |

| This compound + Streptomycin | 20% |

Propiedades

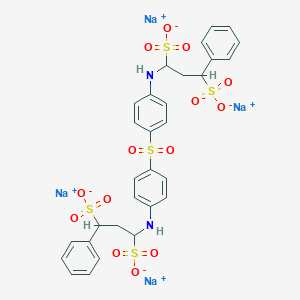

IUPAC Name |

tetrasodium;1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfonatopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O14S5.4Na/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22;;;;/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGUNVVOQBKLDL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2Na4O14S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927894 | |

| Record name | Solasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

892.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-65-3 | |

| Record name | Solasulfone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Solasulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLASULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H12JE4313S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.